Atropine methyl nitrate

Behavioral Pharmacology Neuropharmacology CNS Penetration

Choose Atropine methyl nitrate for validated peripheral muscarinic blockade. This quaternary ammonium salt is excluded from the CNS, eliminating the central confounds inherent to atropine sulfate in cardiovascular and behavioral studies. Its ~3x higher peripheral potency and high water solubility (50 mg/mL) ensure reliable, dose-dependent modulation. Essential for researchers requiring precise peripheral parasympathetic inhibition without CNS artifacts.

Molecular Formula C18H26N2O6
Molecular Weight 366.4 g/mol
CAS No. 52-88-0
Cat. No. B027409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtropine methyl nitrate
CAS52-88-0
Synonyms8-methylatropinium nitrate
atropine iodomethylate
atropine methonitrate
atropine methylbromide
methyl atropine
methylatropine
methylatropine bromide
methylatropine iodide
methylatropine iodide, (endo-(+-))-isomer
methylatropine iodide, (endo-3(R))-isomer
methylatropine iodide, (endo-3(S))-isomer
methylatropine iodide, 3H-labeled, (endo-(+-))-isomer
methylatropine nitrate
methylatropine nitrate, (endo-(+-))-isomer
methylatropine nitrite, (endo-(+-))-isomer
methylatropine sulfate (2:1), (endo-(+-))-isomer
methylatropine, endo-3(R)-isomer
methylatropine, endo-3(S)-isomer
N-methylatropine
Molecular FormulaC18H26N2O6
Molecular Weight366.4 g/mol
Structural Identifiers
SMILESC[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[N+](=O)([O-])[O-]
InChIInChI=1S/C18H26NO3.NO3/c1-19(2)14-8-9-15(19)11-16(10-14)22-18(21)17(12-20)13-6-4-3-5-7-13;2-1(3)4/h3-7,14-17,20H,8-12H2,1-2H3;/q+1;-1
InChIKeyNEDVJZNVOSNSHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>55 [ug/mL] (The mean of the results at pH 7.4)

Atropine Methyl Nitrate (CAS 52-88-0) for Research and Industrial Sourcing: A Muscarinic Antagonist with Peripheral Selectivity


Atropine methyl nitrate (methylatropine nitrate, CAS 52-88-0) is a quaternary ammonium derivative of atropine that acts as a potent competitive antagonist at muscarinic acetylcholine receptors (mAChR) . Unlike the tertiary amine parent compound atropine, its permanent positive charge renders it highly polar, drastically limiting its ability to cross the blood-brain barrier and resulting in a pharmacologically exclusive peripheral site of action [1]. This physicochemical distinction fundamentally differentiates it from non-quaternary anticholinergics for research applications where central nervous system (CNS) penetration must be stringently avoided.

Why Atropine Methyl Nitrate Cannot Be Casually Substituted: CNS Exclusion as a Procurement Requirement


Generic substitution among muscarinic antagonists is scientifically unjustified due to fundamental differences in blood-brain barrier (BBB) permeability, which dictates the risk profile of central versus peripheral adverse effects. While atropine sulfate readily crosses the BBB, causing dose-limiting CNS effects including sedation, confusion, and motor impairment [1], atropine methyl nitrate is excluded from the CNS due to its quaternary ammonium structure [2]. This property is not universal among quaternary anticholinergics; for example, ipratropium bromide is poorly absorbed and optimized for inhaled pulmonary selectivity [3], whereas glycopyrrolate exhibits a distinct pharmacokinetic and pharmacodynamic profile with a slower onset and longer duration of action that is not interchangeable with atropine methyl nitrate in acute or specific experimental protocols [4]. Selecting the incorrect compound introduces confounding central variables or fails to replicate specific peripheral-only blockade required for rigorous experimental or therapeutic protocols.

Quantitative Differentiation Guide: Atropine Methyl Nitrate vs. Atropine Sulfate, Ipratropium, and Glycopyrrolate


Blood-Brain Barrier Exclusion: Quantitative CNS vs. Peripheral Behavioral Differentiation

Atropine methyl nitrate demonstrates minimal central nervous system (CNS) penetration compared to atropine sulfate, resulting in no disruption of complex motor tasks mediated centrally. In a study on rhesus monkeys performing a force lever task, atropine sulfate significantly disrupted performance in a dose-related manner, whereas atropine methyl nitrate had little or no effect on responding, confirming that the performance deficits were centrally mediated by atropine sulfate but not by the quaternary derivative [1].

Behavioral Pharmacology Neuropharmacology CNS Penetration

Enhanced Peripheral Antisialagogue Potency vs. Atropine Sulfate in Rabbits

In a comparative pharmacological study, atropine methyl nitrate exhibited superior peripheral antimuscarinic activity in blocking pilocarpine-induced salivation in unanesthetized rabbits. The relative order of activity was determined, with atropine methyl nitrate assigned an activity index of 800, which was 8-fold higher than that of atropine sulfate, which had an index of 100 [1]. This demonstrates a substantially greater potency for inhibiting a classic peripheral cholinergic response.

Salivation Anticholinergic Peripheral Efficacy

Superior Additive Bronchodilator Synergy with β2-Agonists Compared to Atropine Sulfate

When combined with β2-adrenoceptor agonists for bronchodilation, atropine methyl nitrate provides a more effective additive effect than atropine sulfate. A review of bronchodilator combinations notes that clear evidence supports an additive bronchodilator effect when anticholinergics are combined with β2-agonists, but specifically states that atropine sulfate is less effective in this regard than atropine methyl nitrate or ipratropium bromide [1].

Pulmonary Pharmacology Bronchodilation Combination Therapy

Higher Potency in Antagonizing Carbachol-Induced Cardiovascular and GI Effects vs. Atropine Sulfate

Atropine methyl nitrate was found to be more potent than atropine sulfate in antagonizing the actions of carbachol on blood pressure, salivation, and intestinal motility in barbitalized dogs. The relative order of effectiveness was: WIN 4369 > atropine methyl nitrate > atropine sulfate > WIN 1593 > WIN 2299 > WIN 511, indicating that atropine methyl nitrate exhibits greater peripheral antimuscarinic potency than the parent tertiary amine in this in vivo model [1].

Cardiovascular Pharmacology Gastrointestinal Motility Antimuscarinic Potency

Validated Research and Industrial Applications for Atropine Methyl Nitrate Based on Differential Evidence


Peripheral-Only Autonomic Pharmacology Studies Requiring CNS Exclusion

Atropine methyl nitrate is the preferred agent for isolating peripheral muscarinic mechanisms in cardiovascular, gastrointestinal, and secretory research. As demonstrated by its lack of effect on centrally-mediated motor tasks [1] and its 8-fold higher antisialagogue potency compared to atropine sulfate [2], it allows researchers to achieve robust peripheral blockade without the confounding sedative, cognitive, or motor effects introduced by BBB-penetrant agents like atropine sulfate or scopolamine.

Combination Bronchodilator Therapy Research

Given evidence that atropine methyl nitrate provides a superior additive bronchodilator effect when combined with β2-agonists compared to atropine sulfate [1], this compound is the anticholinergic of choice for preclinical and clinical studies investigating optimized combination regimens for asthma and COPD. It serves as a critical reference standard for evaluating next-generation inhaled muscarinic antagonists.

Comparative Anticholinergic Potency Benchmarking in Drug Discovery

The well-characterized potency of atropine methyl nitrate in various peripheral assays—including its rank-order superiority over atropine sulfate in antagonizing carbachol in vivo [1] and its quantified relative activity index in salivation models [2]—establishes it as a reliable benchmark comparator for screening novel muscarinic antagonists. This ensures that new chemical entities can be evaluated against a well-understood, peripherally-selective standard.

Ophthalmic Research: Mydriasis with Defined Onset and Duration

Atropine methyl nitrate is utilized in ophthalmic formulations for its mydriatic effects [1]. Comparative studies on human eyes have been conducted to precisely define its mydriatic and cycloplegic action profile relative to atropine sulfate and homatropine [2]. Its use is indicated in research requiring controlled pupil dilation with a reduced risk of systemic CNS side effects compared to non-quaternary agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Atropine methyl nitrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.